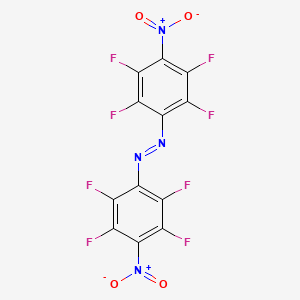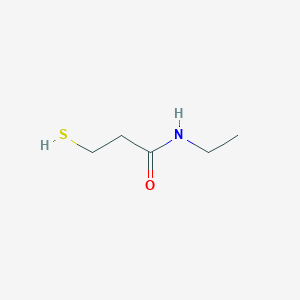![molecular formula C11H16N2O3S B14449541 N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide CAS No. 74746-42-2](/img/structure/B14449541.png)
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide is an organic compound with the molecular formula C10H14N2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a dimethylsulfamoyl group attached to a phenyl ring, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Dimethylsulfamoyl)phenyl]acetamide
- N-[4-(Dimethylsulfamoyl)phenyl]-N-ethylacetamide
- N-[4-(Dimethylsulfamoyl)phenyl]-N-propylacetamide
Uniqueness
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
74746-42-2 |
|---|---|
Fórmula molecular |
C11H16N2O3S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
N-[4-(dimethylsulfamoyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H16N2O3S/c1-9(14)13(4)10-5-7-11(8-6-10)17(15,16)12(2)3/h5-8H,1-4H3 |
Clave InChI |
YDHAYUGJQGJRIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

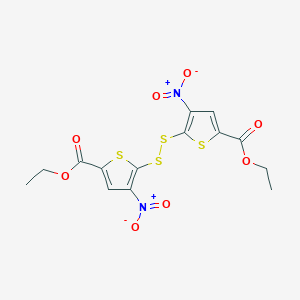
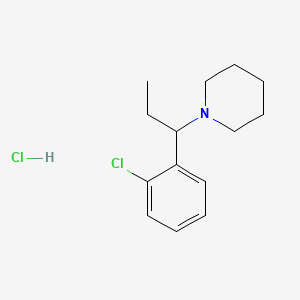


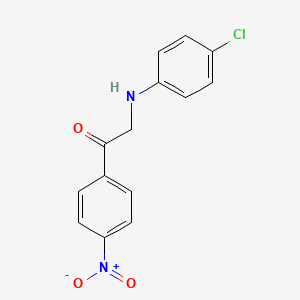

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


